molecular formula C23H31ClFN5O5S2 B14692995 3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 31368-45-3

3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid

Cat. No.: B14692995
CAS No.: 31368-45-3
M. Wt: 576.1 g/mol
InChI Key: REICZXWVHSJWFK-UHFFFAOYSA-N
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Description

3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound that features a triazine ring, a phenyl group, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps. The triazine ring is typically formed through the reaction of cyanuric chloride with appropriate amines under controlled conditions. The phenyl group is introduced via a nucleophilic substitution reaction, where the chlorine atom on the triazine ring is replaced by a phenyl group. The sulfonyl fluoride group is then added through a sulfonation reaction, followed by fluorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide.

    Substitution: The chlorine atom on the triazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted triazine derivatives.

Scientific Research Applications

3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. The triazine ring can bind to enzymes, inhibiting their activity. The sulfonyl fluoride group can react with nucleophilic sites on proteins, leading to the modification of their function. These interactions disrupt key biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4,6-diamino-1,3,5-triazine: A simpler triazine derivative with similar chemical properties.

    6-chloro-2,4-diamino-1,3,5-triazine: Another triazine compound with comparable reactivity.

    2,4,6-tris(4-aminophenyl)-1,3,5-triazine: A triazine derivative with multiple amino groups.

Uniqueness

3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid is unique due to its combination of a triazine ring, a phenyl group, and a sulfonyl fluoride group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

31368-45-3

Molecular Formula

C23H31ClFN5O5S2

Molecular Weight

576.1 g/mol

IUPAC Name

3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C21H25ClFN5O2S.C2H6O3S/c1-21(2)27-19(24)26-20(25)28(21)16-10-7-14(8-11-16)5-3-4-6-15-9-12-17(13-18(15)22)31(23,29)30;1-2-6(3,4)5/h7-13H,3-6H2,1-2H3,(H4,24,25,26,27);2H2,1H3,(H,3,4,5)

InChI Key

REICZXWVHSJWFK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)CCCCC3=C(C=C(C=C3)S(=O)(=O)F)Cl)N)N)C

Origin of Product

United States

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